Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-benzyl-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-10(12-13-7-8-15-12)14-9-11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3 |
InChI Key |
DDKPRVNSUJTION-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine can be achieved through several synthetic pathways. One common method involves the reaction of benzylamine with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzyl or thiazole derivatives.
Scientific Research Applications
Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Thiazole vs. Benzothiazole Derivatives
Key Differences :
- Thiazole Core : The target compound contains a standalone thiazole ring, which is less aromatic than benzothiazole. This reduces conjugation but enhances flexibility.
Impact on Properties :
- Lipophilicity : Benzothiazole derivatives (e.g., [1-(1,3-benzothiazol-2-yl)ethyl][2-(4-chlorophenyl)ethyl]amine, MW: 316.85) often show higher logP values due to fused aromatic systems, enhancing membrane permeability compared to thiazole-only analogs .
- Electronic Effects : The thiazole’s electron-deficient nature may favor nucleophilic reactions, whereas benzothiazoles offer extended conjugation for charge delocalization .
Substituted Amine Derivatives
Halogen-Substituted Analogs :
- [1-(2,4-Difluorophenyl)ethyl]amine Derivatives : Compounds like (1,3-benzothiazol-2-ylmethyl)[1-(2,4-difluorophenyl)ethyl]amine (MW: 304.36) demonstrate how fluorine substituents enhance metabolic stability and binding affinity via hydrophobic interactions .
- Chlorophenyl Derivatives : [1-(1,3-Benzothiazol-2-yl)ethyl][2-(4-chlorophenyl)ethyl]amine (MW: 316.85) highlights the role of chlorine in increasing molecular weight and modulating electronic properties .
Alkyl and Aryl Modifications :
- Methyl Groups: (1,3-Benzothiazol-2-ylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine (C18H20N2S) shows that methyl substituents improve solubility in nonpolar solvents while marginally increasing steric bulk .
- Benzyl vs.
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
